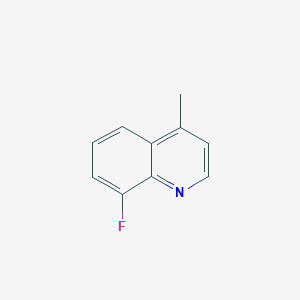
8-Fluoro-4-méthylquinoléine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 8-Fluoro-4-methylquinoline consists of a quinoline backbone with a fluorine atom at the 8th position and a methyl group at the 4th position . The InChI code for this compound is 1S/C10H8FN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 .Physical and Chemical Properties Analysis
8-Fluoro-4-methylquinoline has a molecular weight of 161.18 g/mol . The compound has a XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 12.9 Ų .Applications De Recherche Scientifique
Synthèse et Propriétés
Les quinoléines fluorées, y compris la 8-fluoro-4-méthylquinoléine, ont fait l'objet de recherches approfondies en raison de leurs propriétés uniques . Diverses méthodes de synthèse exploitant les réactions de cyclisation et de cycloaddition, les déplacements d'atomes d'halogène ou du groupe diaza, ainsi que les fluorations directes ont été envisagées .
Activité Biologique
Les quinoléines fluorées, telles que la this compound, ont montré une activité biologique remarquable . Elles ont été trouvées pour présenter des activités antibactériennes, antinéoplasiques et antivirales .
Applications Médicales
Le squelette quinoléique a été utilisé pendant longtemps comme structure de base pour la recherche de médicaments antipaludiques synthétiques . Les quinoléines fluorées se sont avérées améliorer l'activité biologique de ces composés .
Agriculture
Un certain nombre de quinoléines fluorées ont trouvé une application en agriculture . Elles sont utilisées en raison de leurs propriétés uniques et de leur efficacité.
Cristaux Liquides
Les quinoléines fluorées sont également utilisées comme composants pour les cristaux liquides . Leurs propriétés uniques les rendent adaptées à cette application.
Colorants Cyanine
Les colorants cyanine à base de quinoléines représentent une part importante de la production commerciale . Les quinoléines fluorées, y compris la this compound, contribuent à cette application en raison de leurs propriétés uniques .
Analyse Biochimique
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes and cofactors .
Propriétés
IUPAC Name |
8-fluoro-4-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPPTLGGQIVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)

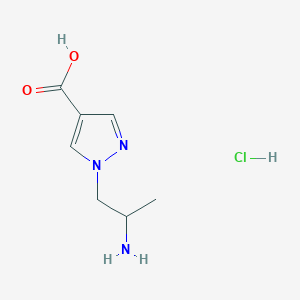

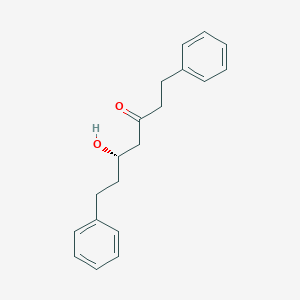
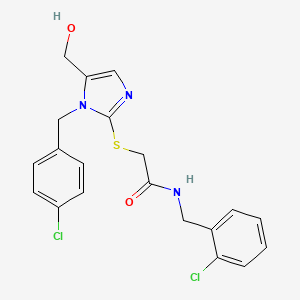
![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)
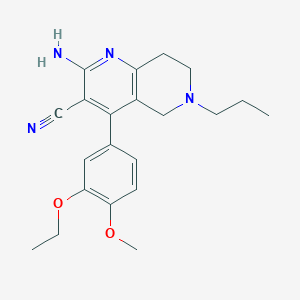

![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)
![N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2535815.png)
![3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)
